5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid

Description

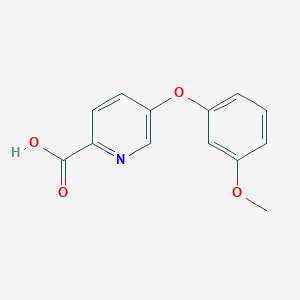

5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid (C₁₃H₁₁NO₄) is a pyridine-carboxylic acid derivative featuring a methoxyphenoxy substituent at the 5-position of the pyridine ring and a carboxylic acid group at the 2-position. Its structural uniqueness arises from the combination of a rigid pyridine core, an electron-donating methoxy group, and a flexible phenoxy linker. The compound’s SMILES notation is COC₁=CC(=CC=C₁)OC₂=CN=C(C=C₂)C(=O)O, and its InChIKey is ZSPBVLSGNOMGHJ-UHFFFAOYSA-N .

Properties

IUPAC Name |

5-(3-methoxyphenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-9-3-2-4-10(7-9)18-11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPBVLSGNOMGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522871-82-4 | |

| Record name | 5-(3-methoxyphenoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid typically involves the reaction of 3-methoxyphenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyridine ring, resulting in the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 5-(3-hydroxyphenoxy)pyridine-2-carboxylic acid.

Reduction: Formation of 5-(3-methoxyphenoxy)pyridine-2-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid has broad applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid with analogous pyridine-carboxylic acid derivatives:

Key Comparative Insights

Coordination Chemistry

- H₂cppca : Forms diverse coordination polymers (1D to 3D) with transition metals (Cd, Mn, Cu). The dual carboxylic groups enable versatile binding modes, leading to applications in fluorescence (e.g., Cd complexes detect acetone) and magnetism (weak antiferromagnetic interactions in Mn/Cu systems) .

- This compound: The methoxyphenoxy group may reduce coordination versatility compared to H₂cppca due to fewer donor sites.

Electronic and Steric Effects

- Chloro and Trifluoromethyl Substituents (e.g., ): Electron-withdrawing groups like Cl and CF₃ enhance acidity of the carboxylic group and alter electronic properties, favoring applications in catalysis or bioactive molecules.

- Methoxy Substituents (e.g., Target compound, ): Electron-donating methoxy groups increase solubility in polar solvents and may enhance π-π stacking in supramolecular assemblies.

Pharmaceutical Relevance

- 5-(4-Aminophenoxy)pyridine-2-carboxylic acid dihydrochloride (): The presence of amino groups enables conjugation with biomolecules, a feature adaptable to the target compound for targeted therapies.

Research Findings and Data Tables

Fluorescent and Magnetic Properties of Selected Analogs

Biological Activity

5-(3-Methoxyphenoxy)pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H11NO4

- Molecular Weight : 233.22 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring substituted with a methoxyphenyl ether and a carboxylic acid group, which contributes to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 3-methoxyphenol and pyridine-2-carboxylic acid.

- Reagents : Common reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts.

- Reaction Conditions : The reaction is usually conducted under reflux conditions in an organic solvent such as dichloromethane or DMF (dimethylformamide).

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies show that it can inhibit the proliferation of cancer cell lines such as:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

The IC50 values for these cell lines are reported to be around 10 µM, indicating that it may serve as a lead compound for further development in cancer therapeutics .

The biological activity of this compound is believed to be mediated through:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interference with Cellular Signaling Pathways : The compound could modulate signaling pathways associated with apoptosis in cancer cells or disrupt metabolic processes in bacteria.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated that this compound significantly reduced bacterial growth in both planktonic and biofilm states, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity Assessment

In another investigation, the anticancer effects were assessed using MCF-7 and HeLa cell lines. The study found that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting a mechanism that involves programmed cell death induction .

Comparative Analysis with Related Compounds

| Compound Name | MIC (µg/mL) | IC50 (µM) | Primary Activity |

|---|---|---|---|

| This compound | 32 - 128 | ~10 | Antimicrobial & Anticancer |

| 4-(Trifluoromethyl)-2-methylquinoline-6-carboxylic acid | 64 - 256 | ~15 | Antimicrobial |

| Pyridine-2-carboxylic acid | >256 | ~20 | Limited activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.